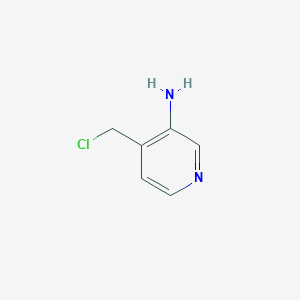

4-(Chloromethyl)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOZKCHHVGQRTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functional Group Transformations

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group at the 4-position of the pyridine (B92270) ring is an electrophilic center, susceptible to attack by various nucleophiles. This reactivity is central to the synthetic applications of the parent compound.

The nitrogen atom in amines possesses a lone pair of electrons, rendering them effective nucleophiles. libretexts.org Primary and secondary amines react readily with alkyl halides like the chloromethyl group in 4-(chloromethyl)pyridin-3-amine. chemguide.co.uklibretexts.org This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com

The reaction with a primary amine, for instance, would lead to the formation of a secondary amine. However, the reaction can be complex, as the newly formed secondary amine is also nucleophilic and can react further with another molecule of this compound, leading to the formation of a tertiary amine and potentially a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uklibretexts.org The use of a large excess of the primary amine can favor the formation of the secondary amine product. libretexts.org Tertiary amines can also react to form quaternary ammonium salts. mdpi.com The relative nucleophilicity of amines generally follows the order: secondary amines > primary amines > ammonia, although steric hindrance can influence this trend. masterorganicchemistry.com

The reaction of 4-chloropyridine (B1293800) with primary and secondary amines results in the formation of substituted 4-aminopyridines. researchgate.net While this involves substitution on the pyridine ring itself rather than a chloromethyl group, it demonstrates the general reactivity of pyridine derivatives with amine nucleophiles.

Table 1: Reactivity of Amines with Halogenoalkanes

| Reactant Amine | Product Type | Further Reactivity |

|---|---|---|

| Primary Amine | Secondary Amine Salt | Can react further to form tertiary amines and quaternary ammonium salts. chemguide.co.uklibretexts.org |

| Secondary Amine | Tertiary Amine Salt | Can react further to form quaternary ammonium salts. libretexts.org |

| Tertiary Amine | Quaternary Ammonium Salt | Reaction stops at this stage. libretexts.org |

Sulfur-based nucleophiles, such as thiols (mercaptans), are known to be excellent nucleophiles, often more so than their oxygen counterparts. msu.edu The conjugate bases of thiols, thiolate anions, are particularly potent nucleophiles and readily participate in SN2 reactions with alkyl halides. msu.edu Therefore, this compound is expected to react efficiently with thiols or their corresponding thiolates to yield thioethers.

This high nucleophilicity of thiols is highlighted in multicomponent reactions where, even in the presence of amines, thiols can react preferentially. nih.gov The reaction of this compound with a thiol would involve the displacement of the chloride ion by the sulfur atom, forming a new carbon-sulfur bond.

Nucleophilic substitution reactions at a saturated carbon atom, such as the one in the chloromethyl group, primarily proceed through two mechanisms: SN1 and SN2. wikipedia.org

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. libretexts.org This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org Given that the chloromethyl group is a primary alkyl halide, the SN2 pathway is generally favored due to minimal steric hindrance. vedantu.com

SN1 Mechanism: This is a two-step mechanism that begins with the slow, unimolecular dissociation of the leaving group to form a carbocation intermediate. libretexts.org This is the rate-determining step. libretexts.org The carbocation is then rapidly attacked by the nucleophile. libretexts.org This mechanism is more common for tertiary alkyl halides, which can form more stable carbocations.

For chloromethyl-substituted heterocycles like this compound, the SN2 mechanism is the most probable pathway for reactions with nucleophiles. However, the possibility of an SNi (nucleophilic substitution internal) mechanism, where the leaving group can deliver the nucleophile to the same face from which it departs, has been noted in reactions involving thionyl chloride and alcohols, particularly in the absence of a base like pyridine. msu.edumasterorganicchemistry.com

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic character, further modulated by the amino and chloromethyl substituents, governs its susceptibility to electrophilic and nucleophilic attack.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult. wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.org This deactivation is exacerbated by the fact that the reaction conditions for many SEAr reactions involve strong acids, which protonate the pyridine nitrogen, further increasing its electron-withdrawing effect. wikipedia.org

However, the presence of the amino group at the 3-position, a powerful activating group, can facilitate electrophilic substitution. Activating groups donate electrons to the ring system, stabilizing the cationic intermediate formed during the substitution. wikipedia.org In the case of 3-aminopyridine (B143674) derivatives, the amino group directs incoming electrophiles primarily to the ortho and para positions. For this compound, this would correspond to positions 2 and 6. Research on related 3-amino-4-methylpyridines shows that they can undergo electrophilic [4+1]-cyclization reactions, indicating that the ring is sufficiently activated for certain electrophilic transformations. chemrxiv.orgdigitellinc.com The pivaloylamino group, a modified amino group, has been used to direct lithiation (a prelude to electrophilic substitution) to the ortho position in various aminopyridines. acs.org

Aromatic rings that are electron-poor are susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The pyridine ring is inherently more reactive towards nucleophiles than benzene (B151609). wikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comyoutube.com

In this compound, the situation is complex. The amino group at position 3 is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. Conversely, the chloromethyl group at position 4, while not directly attached to the ring with a double bond, can exert an electron-withdrawing inductive effect. More importantly, if a good leaving group were present on the ring itself (e.g., a halogen at position 2 or 6), the pyridine nitrogen would strongly activate these positions for nucleophilic attack by delocalizing the negative charge of the intermediate. wikipedia.org

For SNAr to occur on the ring of this compound itself, a leaving group on the ring would be necessary. Without such a group, direct nucleophilic aromatic substitution on a C-H bond is generally unfavorable unless extremely strong bases are used, proceeding through a benzyne-type mechanism, which is a different pathway. wikipedia.orgyoutube.com The reactivity of pyridinium (B92312) ions in SNAr reactions has been studied, showing that the typical leaving group order can differ from that in standard activated aryl systems. nih.gov

Reactivity of the Primary Amine Group at Position 3

The primary amine at the 3-position of this compound is a key functional group, serving as a nucleophilic center for various transformations. Its reactivity is influenced by the electronic properties of the pyridine ring and the presence of the chloromethyl substituent.

Acylation and Alkylation Reactions of the Amino Group

The primary amino group readily undergoes acylation and alkylation reactions, forming amide and secondary or tertiary amine derivatives, respectively. These reactions are fundamental in modifying the compound's structure for various applications.

Acylation Reactions: The reaction of 3-aminopyridine derivatives with acylating agents such as acid chlorides or anhydrides yields the corresponding N-pyridyl amides. For instance, the acylation of a related 3-aminopyridine derivative is a key step in the synthesis of complex molecules like 4-Chloromethyl-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide chemicalbook.com. The reaction typically proceeds under basic conditions or with the use of a catalyst to activate the acylating agent. Catalysts like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) have proven effective for the acylation of alcohols and phenols and can be applied to amine acylation organic-chemistry.org. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Alkylation Reactions: N-alkylation of the amino group can be achieved using various alkylating agents. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, specific methods have been developed for selective transformations. For example, reductive amination, involving the reaction of the amine with an aldehyde to form an imine followed by reduction, is a common strategy for controlled N-alkylation la-press.org. The choice of reagents and reaction conditions is crucial to control the degree of alkylation.

| Reaction Type | Reactant | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Acylation | N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | 4-(chloromethyl)benzoyl chloride | 4-Chloromethyl-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide | - | - | chemicalbook.com |

| Alkylation (Reductive Amination) | 3-Aminopyridine | Aldehyde, then reducing agent | 3-(Alkylamino)pyridine | Catalytic | - | la-press.org |

Condensation Reactions

The primary amine of this compound can participate in condensation reactions with carbonyl compounds to form new carbon-nitrogen double bonds (imines or Schiff bases) or to construct new heterocyclic rings.

Schiff Base Formation: The reaction of a primary amine with an aldehyde or a ketone under acid catalysis results in the formation of an imine, also known as a Schiff base wikipedia.orgyoutube.com. This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine wikipedia.orgyoutube.com. The removal of water drives the equilibrium towards the product.

Heterocycle Synthesis: The 3-amino group, in conjunction with a neighboring group, can be a precursor for the synthesis of fused heterocyclic systems. For example, 3,4-diaminopyridine, a related compound, reacts with aldehydes or carboxylic acids to form imidazo[4,5-c]pyridines nih.govmdpi.comnih.gov. This type of cyclocondensation is a powerful tool for building complex molecular architectures. Another significant condensation reaction is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline or a β-carboline wikipedia.orgnih.gov. While the classic Pictet-Spengler reaction involves electron-rich aromatic systems like indoles, variations exist for other aromatic systems, including pyridines wikipedia.orgnih.gov.

| Reaction Name | Reactant Type | Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Schiff Base Formation | Primary Amine | Aldehyde or Ketone | Imine (Schiff Base) | Acid-catalyzed, reversible, formation of a C=N bond. | wikipedia.orgyoutube.com |

| Imidazo[4,5-c]pyridine Synthesis | 3,4-Diaminopyridine | Aldehyde or Carboxylic Acid | Fused Imidazole Ring | Forms a five-membered heterocyclic ring fused to the pyridine. | nih.govmdpi.comnih.gov |

| Pictet-Spengler Reaction | β-Arylethylamine | Aldehyde or Ketone | Tetrahydroisoquinoline or β-Carboline | Acid-catalyzed cyclization onto an aromatic ring. | wikipedia.orgnih.govnih.gov |

Regioselectivity and Stereoselectivity Control in Derivatization

Controlling the site of reaction (regioselectivity) and the spatial orientation of the new functional group (stereoselectivity) is paramount in the synthesis of complex molecules from this compound.

Steric and Electronic Effects of Substituents on Reaction Outcomes

The outcome of derivatization reactions on the pyridine ring is governed by a combination of steric and electronic effects of the existing substituents. The amino group at position 3 and the chloromethyl group at position 4 exert significant influence on the reactivity of the pyridine ring itself.

Electronic Effects: The amino group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions (C2, C4, and C6). Conversely, the pyridine nitrogen is an electron-withdrawing group, deactivating the ring towards electrophilic attack and directing nucleophilic substitution to the C2, C4, and C6 positions. The interplay of these effects determines the regioselectivity of a given reaction. For instance, in reactions of substituted 3,4-pyridynes, electron-withdrawing substituents can influence the regioselectivity of nucleophilic addition nih.gov.

Steric Effects: The chloromethyl group at the 4-position can sterically hinder reactions at the adjacent C3 and C5 positions. Similarly, the amino group at C3 can influence the accessibility of the C2 and C4 positions. In catalytic systems, the steric properties of ligands can have a pronounced effect on the electronic properties and reactivity of the metal center, thereby influencing the reaction outcome acs.org. For example, in the alkylation of pyridines, steric hindrance can suppress further reaction at a site that has already been functionalized acs.org.

Role of Directing Groups and Catalytic Systems in Directing Functionalization

To achieve high regioselectivity, chemists often employ directing groups and specialized catalytic systems.

Directing Groups: A directing group is a functional group that is temporarily installed on a molecule to direct a reaction to a specific position, often through chelation to a metal catalyst. The pyridine nitrogen itself can act as a directing group, facilitating C-H activation at the C2 position. However, to functionalize other positions, external directing groups are often necessary. These groups can be designed to be cleavable after the desired transformation.

Catalytic Systems: Transition metal catalysis is a powerful tool for the regioselective functionalization of pyridines. The choice of metal, ligand, and reaction conditions can precisely control where a new functional group is introduced. For example, rhodium(III)-catalyzed C-H activation has been used for the annulation of N-aryl-2-aminopyridines rsc.org. The ligand plays a crucial role in these systems, not only by stabilizing the metal center but also by influencing the steric and electronic environment of the reaction, thereby dictating the regioselectivity. For instance, in the alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives, the regioselectivity of N-alkylation was found to be governed by steric approach control, which could be rationalized by DFT calculations researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the pyridine ring. The proton at position 2 (H-2) would likely appear as a singlet or a narrow doublet, influenced by adjacent nitrogen and the amino group. The protons at positions 5 (H-5) and 6 (H-6) would likely appear as doublets due to coupling with each other.

A key diagnostic signal would be a singlet in the range of 4.5-5.0 ppm, corresponding to the two protons of the chloromethyl (-CH₂Cl) group. The exact chemical shift would be influenced by the electron-withdrawing nature of the adjacent chlorine atom and the pyridine ring. Another characteristic signal would be a broad singlet for the amino (-NH₂) protons, the chemical shift of which can vary depending on the solvent and concentration.

For comparison, in the related compound 3-picolyl chloride hydrochloride, the chloromethyl protons appear at approximately 5.07 ppm in D₂O, and the aromatic protons are observed between 8.14 and 9.12 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2 | ~8.0-8.2 | s |

| Pyridine H-5 | ~7.2-7.4 | d |

| Pyridine H-6 | ~8.3-8.5 | d |

| -CH₂Cl | ~4.5-5.0 | s |

| -NH₂ | Variable (broad) | s |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected. The pyridine ring would show five signals, with their chemical shifts influenced by the nitrogen atom and the substituents. The carbon bearing the amino group (C-3) and the carbon bearing the chloromethyl group (C-4) would have characteristic shifts. The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the range of 40-50 ppm.

In a computational study of the similar molecule 4-chloromethyl pyridine hydrochloride, the carbon atoms of the pyridine ring were predicted to have varied chemical shifts, with the carbon attached to the nitrogen showing a positive charge and the carbon in the methyl group having a less negative charge due to the chlorine atom. ijcrt.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140-145 |

| C-3 | ~145-150 (bearing -NH₂) |

| C-4 | ~135-140 (bearing -CH₂Cl) |

| C-5 | ~120-125 |

| C-6 | ~148-152 |

| -CH₂Cl | ~40-50 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between each proton and the carbon atom to which it is directly attached. For example, it would link the signal for the -CH₂Cl protons to the signal for the -CH₂Cl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for establishing the substitution pattern on the pyridine ring. For instance, the protons of the -CH₂Cl group would show a correlation to the C-4 carbon of the ring, confirming its position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Verification and Impurity Detection

ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of polar molecules like this compound. The spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. Given the molecular formula C₆H₇ClN₂, the expected monoisotopic mass is approximately 142.03 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. For instance, the related compound 3-Amino-4-chloropyridine shows a molecular ion peak at m/z 128 and a significant peak at m/z 130. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. A key absorption for the chloromethyl group, the C-Cl stretching vibration, would be expected in the range of 600-800 cm⁻¹. In a study of 4-chloromethyl pyridine hydrochloride, experimental FT-IR and FT-Raman analysis was used to confirm the vibrational frequencies obtained from computational studies. ijcrt.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

| -NH₂ | 3300-3500 | N-H stretch |

| Aromatic C-H | 3000-3100 | C-H stretch |

| Pyridine Ring | 1400-1600 | C=C and C=N stretch |

| -CH₂Cl | 600-800 | C-Cl stretch |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine (NH₂), chloromethyl (CH₂Cl), and aromatic pyridine (B92270) ring moieties.

N-H Stretching Vibrations : Primary amines (R-NH₂) typically exhibit two distinct bands in the region of 3500-3200 cm⁻¹. analyzetest.comlibretexts.org These bands arise from the asymmetric and symmetric stretching vibrations of the N-H bonds. For aromatic primary amines, these stretches are often observed near 3400 cm⁻¹. wpmucdn.com In the case of aminopyridines, the NH₂ stretching modes are generally expected between 3480 and 3250 cm⁻¹. tsijournals.com A study on 4-aminopyridine (B3432731) in the solid state identified a band at 3216 cm⁻¹, which was interpreted as being part of a Fermi-resonance split symmetric NH₂ stretch. researchgate.net

N-H Bending Vibrations : The scissoring (bending) vibration of the primary amino group (δNH₂) is anticipated to appear as a medium to strong band around 1650-1580 cm⁻¹. analyzetest.comtsijournals.com In 4-aminopyridine, this band is observed to shift from 1623 cm⁻¹ in solution to 1645 cm⁻¹ in the solid state. researchgate.net Additionally, a broad N-H wagging band can be seen in the 910-665 cm⁻¹ region for primary amines. analyzetest.com

C-Cl Stretching Vibrations : The stretching vibration of the carbon-chlorine (C-Cl) bond in alkyl halides typically appears in the fingerprint region, from 850 cm⁻¹ down to 550 cm⁻¹. orgchemboulder.comlibretexts.org The specific frequency can be influenced by the molecular structure. In addition to the C-Cl stretch, a C-H wagging vibration from the –CH₂X group (where X is a halogen) is often observed between 1300-1150 cm⁻¹. orgchemboulder.comlibretexts.org

Aromatic Ring and C-N Vibrations : The spectrum will also feature bands characteristic of the pyridine ring. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. libretexts.org In-ring C=C and C=N stretching vibrations typically produce a series of bands in the 1600-1400 cm⁻¹ region. libretexts.orgpressbooks.pub The stretching of the aromatic carbon to amine nitrogen (C-N) bond in aromatic amines gives rise to a band in the 1335-1250 cm⁻¹ range. analyzetest.com

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |

| Primary Amine | N-H Scissoring (Bend) | 1650 - 1580 | Medium - Strong |

| Primary Amine | N-H Wag | 910 - 665 | Strong, Broad |

| Alkyl Halide | C-Cl Stretch | 850 - 550 | Medium - Strong |

| Alkyl Halide | -CH₂- Wag | 1300 - 1150 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |

| Aromatic Ring | C=C, C=N In-Ring Stretch | 1600 - 1400 | Medium - Weak |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

Raman spectroscopy provides information on molecular vibrations that is complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This often means that symmetric vibrations and bonds involving non-polar character, which may be weak in the IR spectrum, are strong in the Raman spectrum.

For this compound, the Raman spectrum would be particularly useful for analyzing the vibrations of the pyridine ring. The Raman spectra of pyridine and its derivatives are well-studied and are typically dominated by intense bands associated with the ring breathing and stretching modes. researchgate.netresearchgate.net For pyridine itself, two very intense bands are observed around 1000 cm⁻¹ and 1030 cm⁻¹, which are assigned to the ring breathing and trigonal ring breathing modes, respectively. researchgate.net The formation of complexes or adsorption onto metal surfaces can cause significant shifts and changes in the relative intensities of these bands. researchgate.netacs.org

A computational and experimental study of 4–chloromethyl pyridine hydrochloride confirmed that FT-Raman spectroscopy is a valuable tool for identifying vibrational frequencies of this type of molecule. ijcrt.org The symmetric vibrations of the substituted pyridine ring in this compound are expected to be prominent in its Raman spectrum. Furthermore, the C-Cl stretching vibration, while IR-active, should also produce a discernible Raman signal. Analysis of the Raman spectrum in conjunction with the IR spectrum allows for a more complete assignment of the fundamental vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is primarily determined by the aminopyridine chromophore.

Aminopyridines, like other aromatic compounds, exhibit characteristic π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions. researchgate.netacs.org

π → π Transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic system.

n → π Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pair on the nitrogen atoms) to a π antibonding orbital.

Studies on aminopyridine isomers show that the long-wavelength absorption band is composed of several electronic transitions of varying nature and intensity. researchgate.net The position and intensity of these bands are sensitive to substitution on the pyridine ring and the solvent environment. For instance, a study on 3-aminopyridine (B143674) clusters demonstrated that hydration can induce a significant red shift (a shift to longer wavelength) in the S₁–S₀ electronic transition, which is attributed to the stabilization of a "quinoid-like" structure in the excited state through hydrogen bonding. acs.org

A study involving the computational and experimental analysis of 4–chloromethyl pyridine hydrochloride utilized UV-Vis absorption spectra to confirm its optical properties. ijcrt.org For this compound, the presence of the amino group (an auxochrome) and the chloromethyl group will influence the energy of the molecular orbitals and thus the wavelengths of the absorption maxima compared to unsubstituted pyridine.

| Transition Type | Orbitals Involved | Expected Intensity | Region |

| π → π | π → π | High (Strong) | Shorter Wavelength (UV) |

| n → π | n → π | Low (Weak) | Longer Wavelength (UV/Vis) |

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related compounds allows for a reliable estimation of its structural parameters.

Crystal structures of several aminopyridine and chloromethylpyridine derivatives have been reported, offering valuable comparative data. researchgate.netnih.govresearchgate.netresearchgate.net For example, the crystal structure of 2-(chloromethyl)pyridine (B1213738) was determined, providing precise bond lengths and angles for the chloromethyl-substituted pyridine ring. researchgate.net Similarly, the structure of 2-chloro-5-(chloromethyl)pyridine (B46043) reveals how the molecule packs in the crystal lattice, forming dimers through C-H···N hydrogen bonds. researchgate.net The analysis of cocrystals containing 3-aminopyridine shows it forms strong N–H⋯N hydrogen bonds with acceptor molecules. mdpi.com

Computational studies, often using Density Functional Theory (DFT), are employed to predict the geometric parameters of molecules. These calculated values can then be compared with experimental data from XRD to validate the computational model. A DFT study on 4–chloromethyl pyridine hydrochloride compared its optimized bond lengths and angles with reported XRD results. ijcrt.org Discrepancies between computed equilibrium distances (re) and experimentally determined bond lengths (rg) are expected, as the experimental values are averages over molecular vibrations. researchgate.net

The table below presents a comparison of selected experimental bond lengths from related crystal structures and computed bond lengths for a similar system. This comparison helps in understanding the expected molecular geometry of this compound.

| Bond | Experimental Bond Length (Å) in 2-(chloromethyl)pyridine researchgate.net | Experimental Bond Length (Å) in 4-aminopyridine nih.govcrystallography.net |

| Pyridine C-N | 1.340(1) - 1.343(1) | 1.349 - 1.353 |

| Pyridine C-C | 1.381(1) - 1.389(1) | 1.381 - 1.389 |

| C(ring)-CH₂ | 1.506(1) | N/A |

| C-Cl | 1.792(1) | N/A |

| C(ring)-NH₂ | N/A | 1.361 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the properties of molecules like 4-(chloromethyl)pyridin-3-amine. researchgate.net This is because DFT provides a good balance between accuracy and the resources needed for calculations. scielo.org.co DFT methods, such as the popular B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are frequently used to predict various molecular properties with a high degree of confidence. ijcrt.orgijcce.ac.ir

Geometry Optimization and Molecular Conformation

The first step in many computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations are used to find the conformation with the lowest energy. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is identified. The optimized geometry provides crucial information about the molecule's shape, which in turn influences its physical and chemical behavior. ijcrt.orgniscair.res.in For instance, the planarity of the pyridine (B92270) ring and the orientation of the chloromethyl and amine substituents are key determinants of its interaction with other molecules. researchgate.net

Electronic Structure Analysis (e.g., Orbital Energies, HOMO-LUMO Gap)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons within this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. nih.govntu.edu.iq A smaller HOMO-LUMO gap suggests that the molecule is more easily excited, indicating higher chemical reactivity and lower stability. nih.gov This energy gap can be related to the wavelengths of light the molecule absorbs, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com For pyridine derivatives, these electronic transitions, often of the π-π* type, are significant in determining their potential applications. ijcrt.org

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine Derivative A | -6.5 | -1.2 | 5.3 |

| Pyridine Derivative B | -7.1 | -0.9 | 6.2 |

| This compound (Illustrative) | -6.8 | -1.5 | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.dechemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential, often colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the amino group, highlighting these as potential sites for interaction with electrophiles. The chloromethyl group, due to the electronegativity of the chlorine atom, would contribute to the complexity of the charge distribution. ijcrt.org This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-rostock.de This method allows for the investigation of hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

In the case of this compound, NBO analysis can reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization. acadpubl.eu For instance, it can quantify the interactions between the lone pair of the amino group and the π* anti-bonding orbitals of the pyridine ring, or interactions involving the chloromethyl group. These delocalization effects play a significant role in the molecule's stability and reactivity. ijcrt.org The strength of these interactions is estimated using second-order perturbation theory, providing a quantitative measure of their importance. wisc.edu

Fukui Functions for Predicting Electrophilic and Nucleophilic Attack Sites

Fukui functions are another powerful tool derived from DFT that helps in predicting the most likely sites for electrophilic and nucleophilic attack on a molecule. nih.gov These functions are based on the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f(r) : for predicting sites of nucleophilic attack (where an electrophile will bond).

f(r) : for predicting sites of electrophilic attack (where a nucleophile will bond). researchgate.net

f(r) : for predicting sites of radical attack.

By calculating and visualizing these functions, one can identify the specific atoms or regions within this compound that are most susceptible to attack. researchgate.net For example, the nitrogen atom of the pyridine ring and the amino group are expected to be potential sites for electrophilic attack, and this can be quantified and visualized using Fukui functions.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors and reactivity indices can be calculated to provide a more quantitative understanding of the molecule's reactivity. scispace.com These descriptors offer a global picture of the molecule's chemical behavior.

Some of the key global reactivity indices include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

| Compound | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| Pyridine Derivative A | 3.85 | 2.65 | 0.38 | 2.80 |

| Pyridine Derivative B | 4.00 | 3.10 | 0.32 | 2.58 |

| This compound (Illustrative) | 4.15 | 2.65 | 0.38 | 3.25 |

Computational chemistry studies involving Density Functional Theory (DFT) or other methods, which are necessary for predicting theoretical spectroscopic data (such as FT-IR, FT-Raman, NMR, and UV-Vis spectra), have not been published for this exact molecule. The available research focuses on structurally related but different compounds, such as 4-chloromethyl pyridine hydrochloride.

Due to the strict requirement to focus solely on "this compound" and the absence of the requisite research findings and data in the scientific literature, it is not possible to generate the content for the requested section "5.3. Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results". Providing an analysis based on a different compound would not be scientifically accurate for the specified subject and would violate the core instructions of the request.

Applications in Organic Synthesis As a Chemical Building Block

Precursor for the Synthesis of Diverse Pyridine (B92270) Derivatives

The presence of two distinct reactive functional groups on the pyridine core of 4-(chloromethyl)pyridin-3-amine allows for its use as a versatile precursor for a wide range of substituted pyridine derivatives. The chloromethyl group is highly susceptible to nucleophilic substitution, while the amino group can undergo various transformations such as acylation, alkylation, and diazotization.

The highly reactive chloromethyl group at the 4-position readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines and thiols. This reactivity is harnessed in synthetic chemistry to introduce a wide array of functional groups into molecules, facilitating the synthesis of complex organic compounds. For example, reaction with primary and secondary amines leads to the formation of the corresponding substituted 4-aminomethylpyridines.

Simultaneously, the amino group at the 3-position can be modified. For instance, it can be acylated or can participate in condensation reactions. This orthogonal reactivity allows for the stepwise construction of highly functionalized pyridine systems. The ability to modify a pyridine derivative at multiple positions is highly desirable for creating libraries of compounds for drug discovery and other applications. nih.gov

Table 1: Synthesis of Pyridine Derivatives from this compound

| Reaction Type | Reagent/Condition | Product Type |

|---|---|---|

| Nucleophilic Substitution | Primary/Secondary Amine | 4-(Aminomethyl)pyridin-3-amine derivative |

| Nucleophilic Substitution | Thiol | 4-(Thio-methyl)pyridin-3-amine derivative |

| Acylation | Acyl Chloride/Anhydride | N-(4-(Chloromethyl)pyridin-3-yl)amide |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Alkyl/Aryl-4-(chloromethyl)pyridin-3-amine |

Intermediate in the Construction of Complex Fused Heterocyclic Systems (e.g., quinazolinones, triazolopyridines)

The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems, which are core motifs in many biologically active molecules.

Quinazolinones: The 3-aminopyridine (B143674) moiety serves as a key structural element for building fused ring systems like quinazolinones. For instance, 2-aminopyridines can react with 2-fluorobenzonitrile (B118710) in a one-pot synthesis to yield 11H-pyrido[2,1-b]quinazolin-11-one analogues. researchgate.net This type of reaction involves successive C-N and C-O bond formations. researchgate.net Similarly, this compound can be envisioned as a substrate for analogous transformations, where the 3-amino group participates in the cyclization to form the quinazolinone core, resulting in a pyridyl-fused quinazolinone with a chloromethyl handle for further functionalization. The synthesis of quinazolinones from ortho-amino amides or related precursors is a well-established strategy in medicinal chemistry. nih.govorganic-chemistry.org An iodine-mediated coupling of quinazolinone enamines with 2-aminopyridines has also been reported as a novel route to spiroquinazolinones. rsc.orgrsc.org

Triazolopyridines: Triazolopyridines are another important class of fused heterocycles with diverse pharmacological activities. acs.org The synthesis of these compounds often relies on the cyclization of substituted aminopyridines. acs.org For example, Current time information in Bangalore, IN.organic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines can be readily synthesized from 2-aminopyridines through cyclization of N-(pyrid-2-yl)formamidoximes or via PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org Other methods include the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration, and the reaction of 2-hydrazinopyridines with isothiocyanates. organic-chemistry.org The 3-amino group of this compound is perfectly positioned to undergo such cyclization reactions to form the triazole ring, leading to the formation of Current time information in Bangalore, IN.organic-chemistry.orgorganic-chemistry.orgtriazolo[4,5-c]pyridine derivatives.

Table 2: Fused Heterocyclic Systems from Aminopyridine Precursors

| Heterocyclic System | General Synthetic Strategy | Starting Material Type |

|---|---|---|

| Pyrido[2,1-b]quinazolinones | One-pot reaction with 2-fluorobenzonitrile | 2-Aminopyridine (B139424) |

| Spiroquinazolinones | I₂-mediated coupling with quinazolinone enamines | 2-Aminopyridine |

| Current time information in Bangalore, IN.organic-chemistry.orgorganic-chemistry.orgTriazolo[1,5-a]pyridines | PIFA-mediated intramolecular annulation | N-(Pyrid-2-yl)benzimidamide |

| Current time information in Bangalore, IN.organic-chemistry.orgorganic-chemistry.orgTriazolo[4,3-a]pyridines | Pd-catalyzed addition of hydrazides | 2-Chloropyridine |

| 3-Amino- Current time information in Bangalore, IN.organic-chemistry.orgorganic-chemistry.orgtriazolopyridines | Desulfurative cyclization with isothiocyanates | 2-Hydrazinopyridine |

Enabling Compound for Tandem Reactions and Multi-Component Strategies

The bifunctional nature of this compound makes it an ideal candidate for use in tandem reactions and multi-component reactions (MCRs), which are highly efficient methods for building molecular complexity in a single step.

A notable example of a tandem reaction is the base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines to furnish functionalized Current time information in Bangalore, IN.organic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines. organic-chemistry.org This highlights how sequential reactions can be used to rapidly construct fused ring systems. Similarly, MCRs for the synthesis of 2-aminopyridine derivatives have been developed using enaminones as key precursors under solvent-free conditions, demonstrating a simple, fast, and clean synthetic method. nih.gov The orthogonal reactivity of the amino and chloromethyl groups in this compound could be exploited in such strategies, where one group initiates a cascade or MCR, and the other group either participates in a later step or remains as a handle for subsequent diversification.

Role in Ligand Design for Catalytic Systems

Pyridine-containing compounds are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center. The presence of an additional donor group, such as the amino group in this compound, can lead to the formation of stable chelate complexes.

Aminopyridines have been shown to be effective ligands in copper-catalyzed polymerization reactions. The basicity of the aminopyridine and the steric environment around the metal center are crucial factors for catalytic efficiency. The chloromethyl group on the this compound scaffold provides a convenient point of attachment for immobilizing the catalytic complex on a solid support or for integrating it into a larger molecular framework, thereby creating tailored catalysts for specific applications.

Utilization in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Aminopyridine derivatives, most notably 4-(Dimethylamino)pyridine (DMAP), are well-known nucleophilic catalysts for a variety of reactions, particularly acyl transfer reactions.

The catalytic activity of these compounds stems from the increased nucleophilicity of the pyridine nitrogen due to the electron-donating effect of the amino group. This compound can serve as a precursor for the synthesis of new organocatalysts. For example, chiral amines can be introduced via substitution of the chloride, leading to chiral aminopyridine catalysts for asymmetric synthesis. The development of proline-catalyzed aldol (B89426) reactions demonstrated the power of bifunctional organocatalysts, which contain both an amine and another functional group (like a carboxylic acid) to activate both the nucleophile and electrophile. youtube.com This principle can be extended to derivatives of this compound to design novel bifunctional catalysts.

Versatility in Accessing N-Substituted Azole-Containing Analogues

Azoles, such as imidazole, triazole, and tetrazole, are important heterocyclic motifs found in many antifungal agents and other pharmaceuticals. nih.govmdpi.com The mechanism of action of many azole antifungals involves the coordination of a nitrogen atom in the azole ring to the heme iron of cytochrome P450 enzymes. nih.gov The synthesis of N-substituted azoles is therefore a major focus of medicinal chemistry research.

The chloromethyl group of this compound is a potent electrophile that can be readily used for the N-alkylation of azoles. This reaction provides a straightforward route to a variety of compounds where an azole ring is tethered to the pyridine-4-ylmethyl group. This synthetic strategy allows for the combination of two important pharmacophores, the aminopyridine and the azole, into a single molecule. The synthesis of N-alkynyl azoles has also been explored through various methods, including elimination reactions and cross-coupling strategies, highlighting the diverse approaches available for creating C-N bonds with azole rings. nih.gov The direct alkylation with an active substrate like this compound remains one of the most direct methods for accessing these valuable analogues.

Future Research Directions and Methodological Advances

Development of Greener and More Sustainable Synthetic Protocols

The chemical industry is increasingly shifting towards more environmentally friendly practices. Future research on 4-(Chloromethyl)pyridin-3-amine will likely focus on developing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Key areas of exploration may include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing byproducts.

Use of Renewable Feedstocks: Investigating the possibility of deriving the pyridine (B92270) ring or its precursors from biomass or other renewable sources.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Employing microwave-assisted or flow chemistry techniques to reduce reaction times and energy input.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis. The development of novel catalysts for the synthesis and functionalization of this compound can lead to significant improvements in selectivity and efficiency. Future research could target:

Transition Metal Catalysis: Designing new transition metal complexes for more efficient and selective cross-coupling reactions involving the chloromethyl group or for the direct C-H functionalization of the pyridine ring.

Organocatalysis: Exploring the use of small organic molecules as catalysts to avoid the use of potentially toxic and expensive metals.

Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific transformations on the this compound scaffold with high chemo-, regio-, and stereoselectivity.

A comparative look at potential catalytic approaches is presented in the table below.

| Catalytic System | Potential Advantages | Potential Challenges |

| Transition Metal Catalysis | High reactivity, broad scope of transformations | Cost, potential for metal contamination in products |

| Organocatalysis | Lower toxicity, stability to air and moisture | Lower turnover numbers, may require higher catalyst loading |

| Biocatalysis | High selectivity, mild reaction conditions | Limited substrate scope, enzyme stability |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Pathways for Pyridine Scaffolds

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These tools can be applied to the study of this compound in several ways:

Predicting Reactivity: ML models can be trained on large datasets of chemical reactions to predict the reactivity of the different functional groups in this compound under various conditions.

Designing Synthetic Pathways: AI algorithms can retrospectively analyze complex target molecules and propose novel and efficient synthetic routes starting from this compound.

Optimizing Reaction Conditions: Machine learning can be used to optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and minimize byproducts.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides invaluable insights into reaction mechanisms and molecular properties. For this compound, advanced computational modeling can be employed to:

Elucidate Reaction Mechanisms: Using techniques like Density Functional Theory (DFT) to study the transition states and intermediates of reactions involving this synthon, leading to a deeper understanding of its reactivity.

Predict Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new derivatives of this compound.

Guide Catalyst Design: Modeling the interaction between the substrate and potential catalysts to rationally design more efficient catalytic systems.

Design and Synthesis of Novel Chemical Architectures Utilizing this compound as a Key Synthon

The unique combination of a nucleophilic amino group and an electrophilic chloromethyl group makes this compound a valuable building block for the synthesis of diverse and complex molecules. Future research will undoubtedly focus on leveraging this reactivity to create novel chemical architectures with potential applications in various fields, including:

Medicinal Chemistry: Synthesizing new libraries of pyridine-containing compounds for screening against various biological targets. The pyridine scaffold is a common feature in many approved drugs.

Materials Science: Incorporating the this compound unit into polymers or organic frameworks to create materials with unique electronic, optical, or thermal properties.

Agrochemicals: Designing new pesticides and herbicides based on the pyridine core, a privileged scaffold in agrochemical research.

The strategic functionalization of this compound opens the door to a vast chemical space, promising the discovery of new molecules with valuable properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.